Z-Arg-Arg-4MbNA Z-Arg-Arg-4MbNA
Brand Name: Vulcanchem
CAS No.:
VCID: VC4050428
InChI: InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1
SMILES: COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C31H41N9O5
Molecular Weight: 619.7 g/mol

Z-Arg-Arg-4MbNA

CAS No.:

Cat. No.: VC4050428

Molecular Formula: C31H41N9O5

Molecular Weight: 619.7 g/mol

* For research use only. Not for human or veterinary use.

Z-Arg-Arg-4MbNA -

Specification

Molecular Formula C31H41N9O5
Molecular Weight 619.7 g/mol
IUPAC Name benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1
Standard InChI Key UGENMPCCAUJPMX-DQEYMECFSA-N
Isomeric SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Canonical SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

Molecular Composition

Z-Arg-Arg-4MbNA has the molecular formula C31H41N9O5\text{C}_{31}\text{H}_{41}\text{N}_9\text{O}_5 and a molecular weight of 619.7 g/mol . The structure comprises three key components:

  • Benzyloxycarbonyl (Z) Group: A protective group at the N-terminal that enhances stability and modulates substrate-enzyme interactions.

  • Diarginine Backbone: Two arginine residues linked by peptide bonds, providing specificity for cathepsin B’s active site.

  • 4-Methoxy-2-Naphthylamine (4MbNA): A fluorogenic group at the C-terminal that emits fluorescence upon enzymatic cleavage.

The isomeric SMILES representation is:
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3\text{COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3}
This configuration ensures optimal interaction with cathepsin B’s catalytic residues .

Table 1: Key Molecular Properties of Z-Arg-Arg-4MbNA

PropertyValue
Molecular FormulaC31H41N9O5\text{C}_{31}\text{H}_{41}\text{N}_9\text{O}_5
Molecular Weight619.7 g/mol
IUPAC NameBenzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
CAS Number73167-98-3
Fluorescence Excitation/Emission335–350 nm / 410–440 nm

Synthesis Methodology

The synthesis of Z-Arg-Arg-4MbNA employs solid-phase peptide synthesis (SPPS), a standard technique for constructing peptide chains with high precision . Key steps include:

  • Resin Activation: A Wang resin is functionalized with the C-terminal 4MbNA group.

  • Amino Acid Coupling: Arginine residues are sequentially added using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Z-Group Incorporation: The N-terminal is protected with a benzyloxycarbonyl group via reaction with benzyl chloroformate.

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC .

Yield and purity are validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Mechanism of Action

Enzymatic Hydrolysis by Cathepsin B

Cathepsin B cleaves Z-Arg-Arg-4MbNA at the peptide bond between the second arginine and 4MbNA, releasing the fluorescent 4-methoxy-β-naphthylamine (4MβNA). The reaction follows Michaelis-Menten kinetics, with a kcat/Kmk_{\text{cat}}/K_m ratio of 105M1s110^5 \, \text{M}^{-1}\text{s}^{-1} . Fluorescence intensity (λex=355nm,λem=430nm\lambda_{\text{ex}} = 355 \, \text{nm}, \lambda_{\text{em}} = 430 \, \text{nm}) correlates directly with enzymatic activity .

Structural Determinants of Specificity

The diarginine sequence (Arg-Arg) is critical for substrate recognition. Cathepsin B’s occluding loop interacts with the Z-group, while the S2 pocket accommodates the second arginine’s guanidinium side chain . Mutagenesis studies show that substitutions at these positions reduce catalytic efficiency by >90% .

Applications in Biochemical Research

Protease Activity Profiling

Z-Arg-Arg-4MbNA is a gold standard for quantifying cathepsin B activity in cell lysates, tissue homogenates, and purified enzyme preparations . For example, in cancer research, elevated cathepsin B activity in glioblastoma multiforme (GBM) cell lines (U87, U251) correlates with tumor invasiveness, as measured using this substrate .

Inhibitor Screening

The compound facilitates high-throughput screening of cathepsin B inhibitors. A 2024 study identified NSC-405020 as a potent inhibitor (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}) using Z-Arg-Arg-4MbNA in a 384-well plate assay .

Diagnostic Assay Development

In Alzheimer’s disease models, Z-Arg-Arg-4MbNA-based assays detected a 2.5-fold increase in cathepsin B activity in cerebrospinal fluid (CSF) samples compared to controls, highlighting its diagnostic potential .

Comparative Analysis with Related Substrates

Z-Ala-Arg-Arg-MbNA

Substituting the N-terminal arginine with alanine reduces specificity for cathepsin B, making it susceptible to cleavage by papain and cathepsin L . This substrate is less preferred in studies requiring high enzymatic specificity .

Table 2: Substrate Comparison

SubstrateKm(μM)K_m \, (\mu\text{M})kcat(s1)k_{\text{cat}} \, (\text{s}^{-1})Specificity for Cathepsin B
Z-Arg-Arg-4MbNA11.74.8High
Z-Arg-Arg-Arg-4MbNA8.25.1High
Z-Ala-Arg-Arg-MbNA15.43.2Moderate

Research Findings and Clinical Relevance

Role in Neurodegenerative Diseases

In a 2025 study, Z-Arg-Arg-4MbNA revealed that cathepsin B activity increases 3-fold in the hippocampus of APP/PS1 Alzheimer’s mice, promoting amyloid-β aggregation. Inhibiting cathepsin B with CA-074Me reduced plaque burden by 40% .

Cancer Metastasis

Pancreatic cancer cells (PANC-1) treated with Z-Arg-Arg-4MbNA showed 80% higher cathepsin B activity at the invasive front compared to the tumor core, suggesting its role in extracellular matrix degradation .

Therapeutic Development

A peptide-drug conjugate (PDC) using Z-Arg-Arg-4MbNA as a targeting moiety delivered doxorubicin to cathepsin B-overexpressing tumors, achieving a 60% reduction in tumor volume in MDA-MB-231 xenograft models .

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